molecular formula C9H8Cl2F2O B14779150 2,2-Dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol

2,2-Dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol

Cat. No.: B14779150
M. Wt: 241.06 g/mol
InChI Key: AROXNLKFDIVBGN-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol is an organic compound with the molecular formula C9H8Cl2F2O. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a hydroxyl group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol typically involves the reaction of 2,4-difluoro-3-methylbenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by hydrolysis to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less chlorinated derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2-dichloro-1-(2,4-difluoro-3-methylphenyl)ketone.

    Reduction: Formation of 2,2-dichloro-1-(2,4-difluoro-3-methylphenyl)methanol.

    Substitution: Formation of 2,2-dichloro-1-(2,4-difluoro-3-methylphenyl)amine or 2,2-dichloro-1-(2,4-difluoro-3-methylphenyl)thiol.

Scientific Research Applications

2,2-Dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the chlorine and fluorine atoms may enhance its binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(2-fluoro-3-methylphenyl)ethanol
  • 2,2-Dichloro-1-(2,4-difluorophenyl)ethanol
  • 2,2-Dichloro-1-(3-methylphenyl)ethanol

Uniqueness

2,2-Dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the hydroxyl group provides a distinct set of properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H8Cl2F2O

Molecular Weight

241.06 g/mol

IUPAC Name

2,2-dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol

InChI

InChI=1S/C9H8Cl2F2O/c1-4-6(12)3-2-5(7(4)13)8(14)9(10)11/h2-3,8-9,14H,1H3

InChI Key

AROXNLKFDIVBGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)C(C(Cl)Cl)O)F

Origin of Product

United States

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